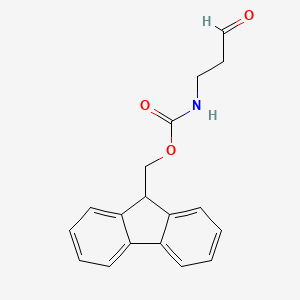

(9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate

Descripción general

Descripción

(9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate is an organic compound with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate typically involves the reaction of (9H-fluoren-9-yl)methanol with 3-oxopropyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the product. The reaction mixture is often stirred at room temperature and monitored using techniques such as NMR and HPLC to confirm the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and efficiency. This can include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress .

Análisis De Reacciones Químicas

Types of Reactions

(9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Table 1: Synthesis Conditions for (9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate

| Reagent | Conditions | Yield |

|---|---|---|

| Sodium cyanoborohydride | DMF, room temperature, 16 hours | 80% |

| AmB + (9H-fluoren-9-yl)methyl | Stirred in dichloromethane for 1 hour | N/A |

| p-Toluenesulfonic acid + Na2SO4 | Toluene/CHCl3 mixture, overnight | N/A |

Antifungal Activity

Research indicates that derivatives of this compound demonstrate potent antifungal activities. The mono-N-alkylated derivatives have been shown to improve selectivity against fungal pathogens compared to their unmodified counterparts. For instance, studies involving the alkylation of AmB revealed increased efficacy in releasing fluorescent markers from lipid vesicles, indicating enhanced membrane-disrupting capabilities against fungal cells .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Mono-N-Alkylated AmB Derivative | Antifungal activity | 5.0 |

| Nystatin A1 Derivative | Antifungal activity | 10.0 |

| Parent AmB | Antifungal activity | 15.0 |

Antiparasitic Activity

The compound has also been explored for its antiparasitic properties. It has shown potential against Toxoplasma gondii and Plasmodium species, with specific derivatives exhibiting significant inhibition of phenylalanyl tRNA synthetase, a crucial enzyme for protein synthesis in these parasites . This suggests that modifications to the carbamate structure could lead to new treatments for malaria and other parasitic infections.

Case Study 1: Synthesis and Evaluation of AmB Derivatives

A study focused on the synthesis of several derivatives of Amphotericin B using this compound as a key intermediate. The derivatives were evaluated for their antifungal properties against Candida albicans and demonstrated improved activity profiles compared to the parent drug .

Case Study 2: Targeting Toxoplasma gondii

In another investigation, researchers synthesized various alkylated forms of this compound to assess their efficacy against Toxoplasma gondii. The results indicated that certain modifications led to enhanced selectivity and potency, thus providing a promising avenue for developing new antiparasitic therapies .

Mecanismo De Acción

The mechanism of action of (9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

9H-fluoren-9-ylmethyl N-(3-chloro-3-oxopropyl)carbamate: Similar in structure but contains a chlorine atom, which can alter its reactivity and applications.

Fmoc-beta-alanine: Another carbamate compound used in peptide synthesis.

Uniqueness

(9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate is unique due to its specific functional groups and reactivity, making it a valuable compound in various fields of research and industry .

Actividad Biológica

(9H-fluoren-9-yl)methyl (3-oxopropyl)carbamate, also known as compound 6, has garnered attention for its potential biological activities, particularly in the context of antiparasitic treatments and as a chemical probe in pharmacological research. This article reviews its synthesis, biological mechanisms, and relevant case studies.

The synthesis of this compound involves standard organic chemistry techniques such as Fmoc protection and coupling reactions. The compound is soluble in phosphate-buffered saline, making it suitable for biological assays .

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against Toxoplasma gondii, a significant parasitic threat. The mechanism involves the inhibition of the enzyme phenylalanyl-tRNA synthetase (PheRS), which is critical for protein synthesis in parasites. In vitro assays demonstrated that this compound inhibits T. gondii growth at submicromolar concentrations, with an effective concentration (EC50) of approximately 0.27 μM .

Selectivity and Binding Affinity

The selectivity of this compound for the parasite's PheRS over human orthologs was confirmed through thermal-shift assays, indicating a ΔTm of 10.4 °C and an IC50 of 0.42 μM against the parasite's enzyme compared to a much weaker interaction with the human version (ΔTm 3.5 °C, IC50 16 μM) . This selectivity is crucial for minimizing side effects in therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that brain penetration is significant, with concentrations reaching ten times the EC90 in animal models at eight hours post-administration . This characteristic is particularly beneficial for treating central nervous system infections caused by Toxoplasma.

Table 1: Biological Activity Overview

| Compound | Target | EC50 (μM) | Binding Affinity (nM) | Selectivity |

|---|---|---|---|---|

| Compound 6 | T. gondii PheRS | 0.27 | - | High |

| Naltrexone | MOR | 0.7 | 0.7 | Low |

Case Study: Efficacy Against Toxoplasmosis

In a controlled study involving mice infected with Toxoplasma gondii, administration of this compound resulted in a significant reduction in parasitic load compared to untreated controls. The compound's ability to cross the blood-brain barrier was instrumental in achieving therapeutic levels within the central nervous system .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-oxopropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,11,17H,5,10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKCWSXCDBLUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461018 | |

| Record name | Carbamic acid, (3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267410-86-6 | |

| Record name | Carbamic acid, (3-oxopropyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.